molecular formula C20H23N3O2 B4240374 (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide

(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide

Cat. No. B4240374
M. Wt: 337.4 g/mol
InChI Key: SAUMJQOOGSYCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide, also known as DBIBF, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBF is a benzimidazole derivative that possesses unique properties, making it an ideal candidate for various applications.

Mechanism of Action

The mechanism of action of (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways. In anticancer research, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In antiviral research, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been found to have various biochemical and physiological effects, depending on the application. In anticancer research, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been found to inhibit the proliferation of cancer cells and induce apoptosis by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway. In anti-inflammatory research, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. In antiviral research, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been found to inhibit the replication of viruses by interfering with viral entry and replication.

Advantages and Limitations for Lab Experiments

(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide also possesses unique properties, such as fluorescence and magnetic properties, making it an ideal candidate for various applications. However, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide also has limitations, including its limited solubility in water and its high cost.

Future Directions

There are several future directions for (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide research, including the development of novel (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide derivatives with improved properties, such as increased solubility and selectivity. Additionally, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide can be used to synthesize novel materials with unique properties, such as fluorescence and magnetic properties, for various applications, including drug delivery and imaging. Furthermore, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide can be used to develop new therapeutic strategies for various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide possesses unique properties, making it an ideal candidate for various applications. The synthesis of (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide is a multistep process that involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. The intermediate is then reacted with benzimidazole-2-carboxaldehyde to form (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide. (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has shown promising results in various scientific research applications, including medicinal chemistry, material science, and nanotechnology. (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide also has limitations, including its limited solubility in water and its high cost. There are several future directions for (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide research, including the development of novel (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide derivatives with improved properties and the use of (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide to synthesize novel materials with unique properties for various applications.

Scientific Research Applications

(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has shown promising results in various scientific research applications, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been found to possess anticancer, anti-inflammatory, and antiviral properties. In material science, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been used to synthesize novel materials with unique properties, such as fluorescence and magnetic properties. In nanotechnology, (1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide has been used to synthesize nanoparticles with potential applications in drug delivery and imaging.

properties

IUPAC Name

N-[1-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-8-9-19(15(2)12-14)25-11-10-23-18-7-5-4-6-17(18)22-20(23)16(3)21-13-24/h4-9,12-13,16H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUMJQOOGSYCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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